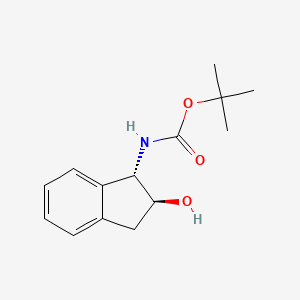

(1S,2S)-N-Boc-1-amino-2-indanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUONLKDWVQKNB-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477605 | |

| Record name | tert-butyl [(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438051-03-7 | |

| Record name | tert-butyl [(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1s,2s 1 Amino 2 Indanol and N Boc Derivatives

Racemic Syntheses of Aminoindanol (B8576300) Precursors

The initial approaches to cis-1-amino-2-indanol focused on the preparation of the racemic mixture, which could then be subjected to resolution. These methods established the foundational chemistry for accessing the aminoindanol scaffold.

Routes via Indene (B144670) Epoxidation and Ring Opening

A prevalent strategy for the synthesis of racemic cis-1-amino-2-indanol involves the epoxidation of indene followed by the ring-opening of the resulting epoxide. nih.govmdpi.com One common approach is the direct epoxidation of indene with reagents like m-chloroperoxybenzoic acid (m-CPBA) to form racemic indene oxide. nih.gov This epoxide is then opened with a nitrogen nucleophile, such as sodium azide (B81097), to yield racemic trans-1-azido-2-indanol. nih.govmdpi.com Subsequent chemical manipulations can then be used to convert this intermediate to the desired cis-amino alcohol.

Alternatively, a Ritter-type reaction on indene oxide provides a more direct route to the cis-amino alcohol. mdpi.comresearchgate.netorgsyn.org In this process, the epoxide is treated with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. mdpi.commdpi.com This reaction proceeds through a nitrilium ion intermediate, which, after hydrolysis, yields the cis-amino alcohol. mdpi.com

Another variation involves the formation of a trans-bromohydrin from indene using N-bromosuccinimide (NBS) in an aqueous medium. nih.govresearchgate.net This bromohydrin can be converted to the epoxide in situ with a base, followed by ring-opening with an amine. nih.govresearchgate.net

Intramolecular Amide Cyclization Approaches

Intramolecular cyclization reactions represent another avenue for the construction of the indane framework. These methods typically involve the formation of a key amide bond followed by a ring-closing step. While less common for the direct synthesis of 1-amino-2-indanol (B1258337), intramolecular cyclizations are a powerful tool in the synthesis of related heterocyclic structures. For instance, the intramolecular cyclization of N-aryl amides has been developed to synthesize 3-amino oxindoles. rsc.org Conceptually similar strategies could be envisioned for the synthesis of aminoindanol precursors, where a suitably functionalized acyclic precursor is cyclized to form the desired bicyclic system. researchgate.netcapes.gov.br

Stereoselective Reduction of Keto-oxime Ethers

A stereoselective reduction approach starting from indan-1-one offers another pathway to racemic cis-1-amino-2-indanol. In a synthesis developed by Ghosh and coworkers, indan-1-one is first converted to its α-hydroxy ketal. nih.gov Hydrolysis of the ketal followed by reaction with benzyloxyamine hydrochloride affords a mixture of α-hydroxy oxime-ethers. The crucial step is the reduction of this oxime-ether mixture with a reducing agent like borane-THF complex, which stereoselectively produces a mixture of cis- and trans-aminoindanols, with the cis isomer being the major product. nih.gov

Enantioselective Synthesis of (1S,2S)-1-Amino-2-indanol

The demand for enantiomerically pure (1S,2S)-1-amino-2-indanol has driven the development of several enantioselective synthetic methods. These strategies can be broadly categorized into the resolution of racemic mixtures and asymmetric synthesis.

Kinetic Resolution Methodologies

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective method for obtaining enantiopure aminoindanol precursors. nih.govmdpi.comresearchgate.net Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.govjocpr.com

A common strategy involves the resolution of racemic trans-1-azido-2-indanol, which is synthesized from indene. nih.govmdpi.com In a typical procedure, the racemic azido (B1232118) alcohol is treated with an acylating agent, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase. nih.gov Lipase PS from Pseudomonas sp. is frequently used for this transformation. nih.gov The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-1-azido-2-indanol unreacted and in high enantiomeric excess. nih.govmdpi.com The acylated (1R,2R)-enantiomer can then be separated from the unreacted (1S,2S)-alcohol. The configuration of the C-2 hydroxyl group in the (1S,2S)-azidoindanol can then be inverted, for example, through a Mitsunobu reaction, to give the precursor to (1S,2R)-aminoindanol. nih.gov

Table 1: Enzymatic Kinetic Resolution of trans-1-Azido-2-indanol

| Lipase Source | Acylating Agent | Solvent | Product 1 ((1S,2S)-azidoindanol) | Product 2 ((1R,2R)-azido acetate) | Reference |

|---|---|---|---|---|---|

| Lipase PS | Vinyl acetate | tert-Butyl methyl ether | 48% yield, >99% ee | 49% yield, 98% ee | nih.gov |

The separated enantiomers can then be converted to the corresponding cis-aminoindanols. For instance, the (1S,2S)-azidoindanol can undergo inversion of the C-2 stereocenter followed by reduction of the azide to an amine to yield (1S,2R)-1-amino-2-indanol. nih.gov Similarly, the (1R,2R)-azido acetate can be hydrolyzed and carried through a similar sequence to produce (1R,2S)-1-amino-2-indanol. nih.gov

Once the enantiomerically pure (1S,2S)-1-amino-2-indanol is obtained, it can be protected with a Boc group (di-tert-butyl dicarbonate) under standard conditions to yield the target compound, (1S,2S)-N-Boc-1-amino-2-indanol. nih.gov

Chemical Resolution via Diastereomeric Salt Formation

A well-established method for separating enantiomers is through their conversion into diastereomeric salts, which possess different physical properties like solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org This technique is applicable to the resolution of racemic cis-1-amino-2-indanol.

In this process, a racemic mixture of cis-1-amino-2-indanol is reacted with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. libretexts.org Due to their distinct physical properties, one diastereomer can often be selectively crystallized from a suitable solvent, while the other remains in the mother liquor. libretexts.orgnih.gov After separation, the desired enantiomer of the amino alcohol is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. libretexts.orglibretexts.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Malic acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. Multiple recrystallizations may be necessary to achieve high optical purity. libretexts.org For instance, (S)-2-phenylpropionic acid has been successfully used to resolve racemic cis-1-amino-2-indanol. researchgate.net

Asymmetric Synthesis from Indene and Its Derivatives

The direct, asymmetric synthesis from readily available starting materials like indene represents a more elegant and efficient approach to obtaining enantiomerically pure (1S,2S)-1-amino-2-indanol. These methods aim to introduce the desired stereochemistry in a single or a few steps, avoiding the often tedious process of resolving a racemic mixture.

A prominent strategy involves the asymmetric epoxidation of indene to form a chiral epoxide, which is then subjected to a stereoselective ring-opening reaction. nih.gov

The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst, has proven effective for the asymmetric epoxidation of unfunctionalized olefins like indene. nih.govrsc.orgnih.gov This reaction can produce indene oxide with high enantioselectivity. nih.gov The presence of an axial ligand, such as 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P3NO), can enhance the reaction rate and catalyst stability. nih.gov

Once the chiral epoxide is formed, the next crucial step is the regioselective and stereoselective opening of the epoxide ring with a nitrogen nucleophile. mdpi.com The use of reagents like sodium azide followed by reduction is a common method to introduce the amino group. nih.gov The stereochemistry of the final amino alcohol is dependent on the stereochemistry of the starting epoxide and the mechanism of the ring-opening reaction. mdpi.com For example, treatment of indene with m-chloroperoxybenzoic acid (MCPBA) followed by opening of the racemic epoxide with sodium azide yields racemic trans-azidoindanol. nih.gov Enzymatic resolution can then be employed to separate the enantiomers. nih.gov

Table 1: Asymmetric Epoxidation of Indene

| Catalyst | Oxidant | Axial Ligand | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Jacobsen's chiral manganese salen complex | NaOCl (aqueous) | 4-(3-phenylpropyl)pyridine N-oxide (P3NO) | Indene oxide | 85-88% | 90% | nih.gov |

The Ritter reaction provides a direct method to convert a chiral epoxide into a β-amino alcohol derivative. youtube.comorganic-chemistry.org This reaction involves the acid-catalyzed opening of the epoxide to form a carbocation, which is then trapped by a nitrile. youtube.comorganic-chemistry.orgresearchgate.net Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes an amide, which can be further hydrolyzed to the desired amino alcohol. youtube.comorganic-chemistry.org

In the context of synthesizing cis-1-amino-2-indanol, a chiral indene oxide can be subjected to Ritter reaction conditions. mdpi.comscilit.com The regioselectivity of the nitrile attack is crucial for obtaining the desired 1-amino-2-indanol isomer. The formation of a benzylic carbocation upon epoxide opening is generally favored, directing the nitrile to the C1 position. youtube.com The stereochemical outcome of the reaction is also a key consideration, with the potential for both cis and trans products. mdpi.com

Direct C-H amination reactions offer a powerful and atom-economical approach to introduce nitrogen-containing functional groups. nih.govnih.gov In the synthesis of 1-aminoindane derivatives, the benzylic C-H bonds of the indane scaffold are potential targets for such transformations.

One strategy involves the use of nitrene intermediates, which can insert into C-H bonds. nih.govnih.gov However, the direct use of certain nitrene precursors can be challenging due to their high reactivity and lack of selectivity. nih.gov A more recent approach utilizes bifunctional N-aminopyridinium intermediates for a traceless benzylic C-H amination. nih.govnih.gov This method involves a sequential C-H N-aminopyridylation followed by a nickel-catalyzed C-N cross-coupling with aryl boronic acids. nih.govnih.gov This sequence effectively achieves the formal insertion of an aryl nitrene into a benzylic C-H bond, a transformation that is difficult to accomplish directly. nih.gov

Total Synthesis from Non-Indane Chiral Pool Starting Materials

An alternative to modifying an existing indane skeleton is the total synthesis of (1S,2S)-1-amino-2-indanol from readily available chiral starting materials, such as amino acids. This approach leverages the inherent chirality of the starting material to construct the target molecule with the desired stereochemistry.

Phenylalanine, with its phenyl group and chiral center, is an attractive starting material for the synthesis of indane derivatives. mdpi.comnih.govnih.gov A synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol has been reported starting from D-phenylalanine. mdpi.comresearchgate.net

The key steps in this synthetic route typically involve:

Conversion of D-phenylalanine to an optically pure hydroxylated compound. mdpi.com

Protection of the functional groups and conversion of the carboxylic acid to an acyl chloride. mdpi.com

An intramolecular Friedel-Crafts acylation to form the indanone ring system. oup.com

Conversion of the ketone to an oxime, followed by diastereoselective hydrogenation to yield the desired amino alcohol. oup.com

Enzymatic methods have also been employed in these synthetic pathways. For example, phenylalanine dehydrogenase can be used for the reductive amination of 3-substituted pyruvic acids to produce optically pure (S)-phenylalanine and related amino acids. springernature.com Furthermore, phenylalanine aminomutases can catalyze the isomerization of α-amino acids to β-amino acids. nih.gov

N-Boc Protection and Derivatization Strategies for (1S,2S)-1-Amino-2-indanol

The protection of the primary amine in (1S,2S)-1-amino-2-indanol is a common and critical step for its use in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. organic-chemistry.orgnih.gov This allows for selective reactions at other positions of the molecule, such as the hydroxyl group or the aromatic ring.

The direct N-Boc protection of (1S,2S)-1-amino-2-indanol is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is generally high-yielding and chemoselective for the amino group. organic-chemistry.org A variety of conditions can be employed, allowing for flexibility depending on the substrate's solubility and the presence of other functional groups. The reaction is commonly performed in the presence of a base to neutralize the acidic byproduct.

A general procedure involves dissolving the amine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and adding (Boc)₂O. beilstein-journals.org The reaction can be performed at temperatures ranging from 0 °C to room temperature. beilstein-journals.org The choice of solvent and base can be adapted; for instance, aqueous conditions using sodium bicarbonate are also effective. organic-chemistry.orgbeilstein-journals.org Catalyst-free N-Boc protection in water has been shown to be highly chemoselective, avoiding the formation of oxazolidinone byproducts, which can sometimes occur with amino alcohols. organic-chemistry.org For more challenging substrates or to improve efficiency, catalytic systems have been developed.

Table 1: Representative Conditions for N-Boc Protection of Amines

| Reagent | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| (Boc)₂O | Triethylamine / NaHCO₃ | THF / Water | Standard, widely applicable aqueous or anhydrous conditions. | organic-chemistry.orgbeilstein-journals.org |

| (Boc)₂O | None | Water | Catalyst-free, chemoselective for amines, avoids oxazolidinone formation. | organic-chemistry.org |

| (Boc)₂O | HClO₄–SiO₂ | Solvent-free | Highly efficient, reusable catalyst, performed at room temperature. | organic-chemistry.org |

With the amine functionality masked as a stable Boc-carbamate, this compound becomes a versatile intermediate for further functionalization. This strategy enables selective modifications at other sites of the molecule. mdpi.com

Aromatic Ring Functionalization: The phenyl ring of the N-Boc protected aminoindanol can undergo electrophilic aromatic substitution reactions. This "post-functionalization" approach is used to introduce substituents onto the aromatic core after the chiral amino alcohol scaffold has been established. mdpi.com Examples include reactions like bromination or nitration, which can introduce functional handles at specific positions on the aromatic ring, allowing for the synthesis of a diverse library of derivatives for use as ligands or in bioactive molecules. mdpi.com

Use in Asymmetric Synthesis: The N-Boc protected derivative is a precursor to other important chiral auxiliaries. For example, the corresponding oxazolidinone, formed by cyclization, has been utilized as a chiral auxiliary in the synthesis of the core unit of the HIV protease inhibitor Saquinavir®. nih.gov In this application, the N-lithio oxazolidinone undergoes N-acylation followed by a diastereoselective aldol (B89426) reaction. The rigid, bicyclic structure of the indanol-derived oxazolidinone effectively controls the stereochemical outcome of the reaction, after which the auxiliary can be cleaved to reveal the desired product. nih.gov This demonstrates how the N-Boc protected intermediate serves as a gateway to more complex chiral structures for pharmaceutical applications.

Applications of 1s,2s N Boc 1 Amino 2 Indanol and Its Derivatives in Asymmetric Synthesis

As Chiral Auxiliaries

Derivatives of (1S,2S)-1-amino-2-indanol are extensively used as covalently bound chiral auxiliaries, guiding the stereochemical outcome of reactions on a prochiral substrate. nih.gov These auxiliaries have been successfully employed in asymmetric reductions and a range of carbon-carbon bond-forming reactions, consistently affording products with high levels of stereocontrol. nih.govnih.gov

The unique stereoelectronic properties of aminoindanol (B8576300) derivatives make them excellent controllers in the asymmetric reduction of carbonyl compounds, enabling the synthesis of chiral alcohols, which are valuable building blocks in organic synthesis. mdpi.comnih.gov

One of the earliest and most significant applications of cis-1-amino-2-indanol is as a chiral ligand in the formation of oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. nih.govnih.gov These catalysts are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. nih.govwikipedia.org

Research has demonstrated the successful in situ generation of a chiral oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol, which, in combination with tetrabutylammonium borohydride and methyl iodide, reduces various prochiral ketones with high enantiomeric excess (ee). ijprs.com For example, the reduction of acetophenone using this system has been optimized to achieve up to 96% ee. ijprs.com The choice of borohydride reagent and catalyst loading were found to be critical for achieving high enantioselectivity. ijprs.com

| Entry | Borohydride Reagent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| 1 | Sodium borohydride | 10 | 85 | 32 | R |

| 2 | Tetramethylammonium borohydride | 10 | 92 | 85 | R |

| 3 | Tetraethylammonium borohydride | 10 | 90 | 89 | R |

| 4 | Tetrabutylammonium borohydride | 10 | 94 | 94 | R |

| 5 | Tetrabutylammonium borohydride | 15 | 95 | 96 | R |

Table 1. Enantioselective Reduction of Acetophenone Using an In Situ Generated Oxazaborolidine Catalyst Derived from (1S, 2R)-(-)-cis-1-amino-2-indanol. ijprs.com

The mechanism of these reductions involves the formation of a complex between the oxazaborolidine, borane (B79455), and the ketone. wikipedia.org The rigid structure of the aminoindanol ligand creates a sterically defined pocket that forces the ketone to coordinate in a specific orientation, leading to hydride delivery to one enantiotopic face of the carbonyl group. wikipedia.org

Derivatives of cis-1-amino-2-indanol have proven to be highly effective chiral auxiliaries for the stereoselective reduction of α-keto esters, yielding valuable chiral α-hydroxy esters. nih.gov Specifically, cis-1-arylsulfonamido-2-indanols, which are readily prepared from commercially available cis-1-amino-2-indanols, have been used to achieve excellent diastereoselectivities in these reductions. nih.govnih.gov

The high degree of stereoselection is attributed to the formation of a chelated intermediate involving the carbonyl oxygens and a metal ion from the reducing agent. nih.gov The choice of the specific arylsulfonamido-indanol auxiliary, the reducing agent, and additives allows for the selective synthesis of either enantiomer of the resulting α-hydroxy acid. nih.gov Following the reduction, the chiral auxiliary can be removed under mild basic conditions and recovered in high yield without loss of optical purity. nih.gov

| α-Keto Ester Substrate | Reducing Agent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Methyl benzoylformate | NaBH4/LiCl | 95 | 96:4 |

| Methyl benzoylformate | K-Selectride® | 92 | 3:97 |

| Ethyl benzoylformate | NaBH4 | 94 | 95:5 |

| Ethyl pyruvate | NaBH4 | 90 | 97:3 |

| Ethyl 3,3-dimethyl-2-oxobutanoate | L-Selectride® | 89 | 5:95 |

Table 2. Asymmetric Reduction of α-Keto Esters Using a cis-1-arylsulfonamido-2-indanol Chiral Auxiliary. nih.gov

The rigid framework of aminoindanol-derived auxiliaries provides excellent stereocontrol in reactions that form new carbon-carbon bonds, such as aldol (B89426) and Diels-Alder reactions. nih.gov

Chiral oxazolidinones derived from (1S, 2R)-cis-aminoindanol serve as effective auxiliaries in asymmetric aldol reactions, rivaling the selectivities achieved with classic Evans auxiliaries. nih.gov When acylated, these oxazolidinones form imides whose enolates react with aldehydes with a high degree of diastereoselectivity. nih.gov

For instance, the propionyl imide derived from the aminoindanol oxazolidinone undergoes highly diastereoselective aldol reactions to furnish syn-aldol products. nih.gov A key advantage of the aminoindanol-based auxiliary is that both enantiomers are readily accessible, allowing for the synthesis of either enantiomer of the desired product. nih.gov This methodology has been applied to the synthesis of key intermediates for complex molecules, such as the core unit of the HIV protease inhibitor Saquinavir®. nih.gov In that synthesis, an N-acylated oxazolidinone derived from aminoindanol undergoes an aldol reaction with benzyloxyacetaldehyde, followed by hydrolysis to yield the crucial acid intermediate. nih.gov

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters. nih.govwiley-vch.de Chiral auxiliaries derived from cis-1-amino-2-indanol have been successfully utilized to control the stereochemical outcome of these cycloadditions. nih.govnih.gov

Acrylate esters of cis-1-arylsulfonamido-2-indanols have been shown to be efficient dienophiles in Lewis acid-promoted asymmetric Diels-Alder reactions with dienes like cyclopentadiene (B3395910). nih.gov These reactions proceed with complete endo-selectivity and high diastereoselectivity. nih.govnih.gov The choice of Lewis acid can influence the level of diastereomeric excess (de). After the reaction, the chiral auxiliary can be easily cleaved by hydrolysis and recovered for reuse. nih.gov

| Entry | Lewis Acid (equiv.) | Yield (%) | endo:exo Ratio | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| 1 | Et2AlCl (1.2) | 85 | >99:1 | 84 |

| 2 | EtAlCl2 (1.2) | 90 | >99:1 | 88 |

| 3 | TiCl4 (1.2) | 88 | >99:1 | 90 |

| 4 | SnCl4 (1.2) | 92 | >99:1 | 92 |

Table 3. Asymmetric Diels-Alder Reaction of an Acrylate Ester of a cis-1-arylsulfonamido-2-indanol with Cyclopentadiene. nih.govnih.gov

The high levels of stereocontrol observed in these reactions are attributed to the rigid conformation of the aminoindanol auxiliary, which effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. nih.gov

In Asymmetric Carbon-Carbon Bond Forming Reactions

Stereoselective Enolate Alkylation Processes

Derivatives of (1S,2S)-1-amino-2-indanol are effective chiral auxiliaries in stereoselective enolate alkylation and related reactions, such as aldol condensations, which proceed via enolate intermediates. By temporarily incorporating the aminoindanol moiety into the reactant, its inherent chirality directs the approach of electrophiles, leading to the formation of one stereoisomer in preference to others.

A prominent example involves the use of a chiral oxazolidinone derived from (1S,2R)-cis-1-amino-2-indanol. This auxiliary has demonstrated exceptional utility in asymmetric syn-aldol reactions, which are mechanistically similar to enolate alkylations nih.govnih.gov. The research conducted by Ghosh et al. showed that the boron enolate generated from the N-propionyl imide of the aminoindanol-derived oxazolidinone reacts with various aldehydes to yield aldol products with almost complete diastereofacial selectivity (>99% d.e.) nih.govscispace.com. The rigid tricyclic system of the chiral auxiliary is credited for this high degree of stereocontrol scispace.com.

The reaction proceeds by forming a (Z)-boron enolate, which then reacts through a chair-like transition state. The bulky indanyl group effectively shields one face of the enolate, directing the aldehyde to the opposite face and thus determining the stereochemistry of the two newly formed chiral centers nih.govscispace.com. The versatility of this method is highlighted by its application in the synthesis of the C11–C15 segment of the macrolide antibiotic tylosin scispace.com.

The results of aldol reactions using this chiral auxiliary with different aldehydes are summarized below, showcasing the high yields and excellent diastereoselectivities achieved.

| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Excess (% d.e.) | Reference |

|---|---|---|---|---|

| 1 | CH3CH2CHO | 85 | >99 | scispace.com |

| 2 | (CH3)2CHCHO | 81 | >99 | scispace.com |

| 3 | PhCHO | 90 | >99 | scispace.com |

| 4 | PhCH2OCH2CHO | 87 | >99 | scispace.com |

The chiral auxiliary can be efficiently removed under mild hydrolytic conditions, for instance, using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (B95107) (THF), to afford the chiral carboxylic acid and recover the aminoindanol-derived auxiliary in good yields (77-85%) scispace.com. This recyclability, combined with the high stereoselectivity, makes it a practical tool for asymmetric synthesis mdpi.com.

Asymmetric Cyclopropanation Reactions

A thorough review of the scientific literature did not yield specific examples of (1S,2S)-N-Boc-1-amino-2-indanol or its direct derivatives being employed as chiral auxiliaries in asymmetric cyclopropanation reactions. While the use of other chiral auxiliaries, including different oxazolidinones, in diastereoselective cyclopropanations is a known strategy, direct applications involving the aminoindanol framework for this specific transformation are not prominently reported nih.govwiley-vch.dersc.org.

In Asymmetric Heteroatom-Heteroatom and Carbon-Heteroatom Bond Formations

Highly Stereoselective 6π-Azaelectrocyclization Reactions

Based on a comprehensive literature search, there are no specific reported applications of this compound or its derivatives as catalysts or chiral auxiliaries in highly stereoselective 6π-azaelectrocyclization reactions.

Stereocontrolled Formation of Fused 1,3-Oxazolidines and Schiff Bases

The reaction of 1-amino-2-indanol (B1258337) with aldehydes, particularly salicylaldehydes, provides a robust method for the stereocontrolled formation of Schiff bases and fused 1,3-oxazolidine rings, which are important heterocyclic structures in bioactive compounds mdpi.comsoton.ac.uk. The rigid, bicyclic structure of the aminoindanol backbone plays a crucial role in directing the stereochemical outcome of these transformations mdpi.com.

The initial condensation between 1-amino-2-indanol and a salicylaldehyde derivative typically yields a Schiff base (imine) nih.gov. A systematic study has shown that the relative disposition of the amino and hydroxyl groups in the cis-aminoindanol isomer facilitates subsequent cyclization reactions mdpi.com. The formation of the Schiff base itself can be stereoselective, and its stability is often under thermodynamic control soton.ac.uk.

Under acylating conditions, these Schiff bases can undergo cyclization to form fused N-acyl-1,3-oxazolidines. The stereochemical outcome of this ring-closure is highly controlled, leading predominantly to the formation of 2,4-trans-oxazolidines mdpi.comsoton.ac.uk. This stereoselectivity arises from the conformationally restricted nature of the indanol framework, which directs the cyclization pathway.

In some instances, the reaction of cis-1-amino-2-indanol with salicylaldehyde can lead to the spontaneous and completely stereocontrolled formation of a more complex pentacyclic oxazolidine (B1195125)–oxazine structure, bypassing the simple Schiff base intermediate mdpi.comsoton.ac.uk. The structure and absolute configuration of these complex products have been confirmed through crystallographic analysis and DFT calculations mdpi.com. The choice of solvent and reaction conditions can influence whether the reaction stops at the Schiff base or proceeds to the cyclized oxazolidine product nih.gov. For example, using ethanol as a solvent can favor the formation of cyclized side products, while ethyl ether may be used to isolate the initial salicylimines nih.gov.

As Chiral Ligands and Catalyst Components

In Transition Metal-Catalyzed Asymmetric Transformations

The cis-1-amino-2-indanol framework is a cornerstone in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The vicinal amino and hydroxyl groups serve as excellent coordination sites for metal ions, creating a well-defined and rigid chiral environment around the metallic center. This rigidity is key to achieving high levels of enantioselectivity in a variety of transformations.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Derivatives of (1S,2R)-1-amino-2-indanol have proven to be highly effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of imines. A study demonstrated that a ruthenium complex, prepared in situ from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol, efficiently catalyzes the reduction of N-(diphenylphosphinyl)ketimines to the corresponding chiral phosphinamides with high yields and enantiomeric excesses up to 82% nih.gov. The rigidity of the indane ring system was found to be crucial for achieving good enantioselectivity nih.gov.

The optimized conditions and results for the ATH of various ketimines using the (1S,2R)-1-amino-2-indanol ligand are presented in the table below.

| Substrate (Ketimine) | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| N-(diphenylphosphinyl)acetophenone imine | 95 | 75 | nih.gov |

| N-(diphenylphosphinyl)propiophenone imine | 96 | 82 | nih.gov |

| N-(diphenylphosphinyl)-4-chloroacetophenone imine | 98 | 80 | nih.gov |

Copper-Catalyzed Asymmetric Henry Reaction: Aminoindanol-derived ligands have also been successfully applied in copper-catalyzed reactions. A bisoxazolidine ligand synthesized from aminoindanol is effective in the Cu(I)-catalyzed asymmetric Henry (nitroaldol) reaction. This transformation provides access to valuable β-nitro alcohols, which are precursors to chiral 1,2-amino alcohols. Interestingly, when using the same ligand, replacing dimethylzinc with copper(I) acetate (B1210297) as the promoter resulted in a complete reversal of the sense of asymmetric induction, affording the opposite enantiomer of the product. This highlights the subtle interplay between the chiral ligand and the metal center in determining the stereochemical outcome.

Design and Development of Indanol-Based Chiral Ligands (e.g., BOX, PyBOX)

The rigid framework of (1S,2S)-1-amino-2-indanol makes it an excellent scaffold for the design of C2-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. nih.govmdpi.com These ligands have proven to be highly effective in a wide array of metal-catalyzed asymmetric reactions. The synthesis of these ligands typically involves the condensation of the aminoindanol with a dicarboxylic acid or a pyridine dicarboxylate derivative. researchgate.net

The modular nature of this synthesis allows for systematic modification of the ligand structure, including the substituents on the oxazoline rings and the bridging unit. nih.gov This tunability is crucial for optimizing the ligand's steric and electronic properties for a specific catalytic transformation. For instance, the introduction of bulky groups at the C4 position of the pyridine ring in PyBOX ligands has been shown to enhance enantiofacial control in asymmetric copper-catalyzed reactions. researchgate.net

Applications in Organocatalysis and Organoiodine Catalysis

Beyond metal catalysis, derivatives of (1S,2S)-1-amino-2-indanol have found applications in organocatalysis and organoiodine catalysis. The indanol scaffold has been pivotal in the design of chiral organoiodine(I/III) catalysts. nih.gov These catalysts have been successfully applied to challenging reactions such as the enantioselective hydrative dearomatization of phenols. nih.gov The modularity of the catalyst design, which incorporates the indanol unit, allows for rapid optimization to achieve high enantioselectivity. nih.gov

In organocatalysis, the aminoindanol moiety can be incorporated into bifunctional catalysts that possess both a Lewis basic site (the amino group) and a Brønsted acidic site (the hydroxyl group). These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly efficient and stereoselective reactions.

Asymmetric Alkylation Reactions (e.g., Diethylzinc (B1219324) Addition)

(1S,2S)-1-amino-2-indanol and its derivatives serve as effective chiral ligands for the asymmetric addition of organozinc reagents, such as diethylzinc, to aldehydes. researchgate.netresearchgate.net This reaction is a fundamental method for the synthesis of chiral secondary alcohols. The amino alcohol ligand coordinates to the zinc reagent, forming a chiral complex that delivers the ethyl group to one face of the aldehyde with high selectivity.

The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. Ligands with bulky groups on the carbinol stereocenter and smaller groups alpha to the nitrogen atom have demonstrated the best catalytic activity and enantioselectivity, with enantiomeric excesses of up to 97% being achieved. researchgate.net

| Aldehyde | Ligand | Enantiomeric Excess (ee) |

|---|---|---|

| Benzaldehyde | N-phenylfluorenyl β-amino alcohol | Up to 97% |

| Various aromatic and aliphatic aldehydes | Camphor-derived β-amino alcohol | Up to 94% |

As Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of this compound is leveraged in various synthetic strategies to direct the formation of specific stereoisomers of more complex target molecules. Its rigid indane backbone provides a predictable steric environment, influencing the approach of reagents and leading to high levels of diastereoselectivity in a range of chemical reactions.

Construction of Chiral Nitrogen-Containing Heterocycles

While direct applications of this compound in the synthesis of a broad range of complex nitrogen-containing heterocycles are not extensively documented in dedicated studies, its structural motif is fundamental to the creation of key chiral auxiliaries, such as oxazolidinones. Chiral 1,2-amino alcohols are well-established precursors for these important heterocyclic systems. The synthesis of oxazolidinones from amino alcohols is a common strategy, and these resulting heterocycles are widely employed as chiral auxiliaries in a variety of asymmetric transformations, including alkylation and aldol reactions. The rigid framework of an oxazolidinone derived from (1S,2S)-1-amino-2-indanol can effectively control the stereochemistry of subsequent reactions.

The general utility of chiral amino alcohols in constructing nitrogen heterocycles is well-established. For instance, they serve as foundational synthons for creating a diverse array of chiral ligands for asymmetric catalysis and as starting materials for the synthesis of bioactive compounds containing heterocyclic rings.

Synthesis of P-Chiral Organophosphorus Compounds

The development of synthetic routes to enantiomerically pure P-chiral organophosphorus compounds is of significant interest due to their application as chiral ligands in asymmetric catalysis. The use of chiral auxiliaries derived from readily available chiral molecules is a powerful strategy in this field. Research has demonstrated that cis-1-amino-2-indanol serves as an effective chiral auxiliary in the synthesis of P-stereogenic aminophosphines.

In a notable application, cis-1-amino-2-indanol was utilized to devise a multigram synthesis of key P-stereogenic synthons, namely tert-butylmethylaminophosphine borane and tert-butylmethylphosphinous acid borane nih.gov. These intermediates are valuable for the rapid construction of more complex P-stereogenic phosphine ligands nih.gov. The methodology involves the reaction of the chiral aminoindanol with a phosphine source, where the stereochemistry of the aminoindanol directs the stereochemical outcome at the phosphorus center. This approach highlights the potential of (1S,2S)-1-amino-2-indanol and its derivatives, such as the N-Boc protected form, to serve as effective chiral controllers in the challenging synthesis of P-chiral compounds.

Preparation of Functionalized Indole and Other Derivatives

The direct functionalization of indoles in an enantioselective manner is a key challenge in organic synthesis, given the prevalence of the indole nucleus in pharmaceuticals and natural products. While the direct use of this compound as a chiral building block for indole derivatives is not prominently reported, the broader class of chiral ligands derived from amino alcohols plays a crucial role in the catalytic asymmetric functionalization of indoles.

The development of chiral transition metal catalysts is a major focus in this area. Chiral ligands, often synthesized from readily available chiral precursors like amino alcohols, are used to create a chiral environment around the metal center, which in turn directs the enantioselectivity of the C-H functionalization of the indole ring. Although specific examples detailing the use of ligands derived directly from (1S,2S)-1-amino-2-indanol in indole functionalization are not extensively documented, the principles of asymmetric catalysis suggest its potential in this area.

Synthesis of Homochiral Carbanucleoside Derivatives

A significant application of (1S,2S)-1-amino-2-indanol is in the synthesis of homochiral carbanucleoside derivatives. These molecules are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group, a modification that can confer increased metabolic stability and potent biological activity.

Researchers have successfully synthesized a series of novel chiral purinyl and 8-azapurinyl carbanucleoside derivatives utilizing commercially available (1S,2S)-trans-1-amino-2-indanol as the chiral starting material nih.gov. The synthesis involves a linear methodology where the chiral aminoindanol framework serves as a scaffold to introduce the nucleobase mimics.

The resulting indane-based carbanucleosides have been evaluated for their antiviral and cytotoxic activities. Several of these compounds have shown promising biological profiles. For instance, certain derivatives exhibited inhibitory activity against the hepatitis B virus (HBV) at levels comparable to the reference drug lamivudine nih.gov.

| Starting Material | Nucleobase Moiety | Resulting Compound Type | Reference |

| (1S,2S)-trans-1-amino-2-indanol | Purine | Chiral Purinyl Carbanucleoside | nih.gov |

| (1S,2S)-trans-1-amino-2-indanol | 8-Azapurine | Chiral 8-Azapurinyl Carbanucleoside | nih.gov |

This successful application underscores the value of (1S,2S)-1-amino-2-indanol as a chiral building block for the synthesis of complex, biologically active molecules. The defined stereochemistry of the aminoindanol is directly translated to the final carbanucleoside products, ensuring their homochirality, which is crucial for their biological function.

Stereochemical Investigations and Mechanistic Insights

Conformational Analysis and Structural Rigidity Effects on Stereoselectivity

The efficacy of (1S,2S)-N-Boc-1-amino-2-indanol as a chiral auxiliary or ligand is fundamentally linked to its conformationally restricted skeleton. The fused five-membered and six-membered rings of the indane core significantly limit the molecule's conformational freedom. This rigidity ensures that the amino and hydroxyl groups, and by extension the bulky tert-butoxycarbonyl (Boc) group, maintain a predictable three-dimensional orientation.

The trans relationship between the N-Boc group at C1 and the hydroxyl group at C2 is a defining structural feature. The large steric profile of the Boc protecting group plays a crucial role in directing the approach of incoming reagents. In reactions where the compound acts as a chiral ligand for a metal center, the Boc group can effectively shield one face of the catalytic complex, forcing substrates to coordinate from a less hindered direction, thereby leading to high levels of stereoselectivity.

Studies on related trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives have demonstrated that increasing the steric bulk of the substituents on both the nitrogen atom and the hydroxy-bearing carbon atom leads to a considerable increase in the enantiomeric purity of the products. For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, higher enantiomeric excesses were achieved with bulkier ligands. This principle is directly applicable to the N-Boc derivative, where the tert-butyl group represents a significant steric impediment that enhances facial discrimination.

Transition State Modeling and Chiral Induction Mechanisms

The chiral induction provided by this compound is rationalized through the analysis of diastereomeric transition states. When this molecule, or a catalyst derived from it, interacts with a prochiral substrate, two competing reaction pathways are possible, leading to two different enantiomeric products. The difference in the activation energy (ΔΔG‡) between the two corresponding transition states determines the enantiomeric excess (ee) of the reaction.

The rigid indane backbone is critical for creating a well-defined and predictable transition state geometry. The bulky N-Boc group, in particular, exerts a strong steric influence, destabilizing one transition state relative to the other. For instance, in a metal-catalyzed reaction, the ligand would coordinate to the metal, and the substrate would then approach this complex. The most stable transition state will be the one that minimizes steric clashes between the substrate, the metal center, and the bulky Boc group of the chiral ligand. This steric repulsion forces the substrate into a specific orientation, leading to the preferential formation of one enantiomer.

In the context of enantioselective additions to aldehydes using catalysts derived from aminoindanols, the mechanism often involves the formation of a six-membered, chair-like transition state involving the metal (e.g., zinc), the aldehyde, and the chiral ligand. The stereochemical outcome is dictated by the conformation of this ring and the pseudo-axial or pseudo-equatorial placement of the aldehyde's substituents to minimize steric interactions with the ligand's rigid framework.

Studies on Chirality Transfer Processes

Chirality transfer is a process where the stereochemical information from a chiral molecule is passed on to a new stereocenter created during a reaction. The (1S,2S)-aminoindanol scaffold is highly effective in such processes due to its rigid structure, which ensures efficient communication of chirality.

A key example of chirality transfer involves the intramolecular cyclization of derivatives of N-Boc-β-aminoalcohols. Mesylates derived from these compounds can undergo SN2 cyclization to form oxazolidinones. This reaction proceeds with an inversion of configuration at the carbon bearing the hydroxyl group. Subsequent hydrolysis of the oxazolidinone can regenerate the N-Boc-aminoalcohol, but with the opposite configuration at the alcohol center. researchgate.net This sequence demonstrates a formal transfer of the chirality from C1 to influence the stereochemical outcome at C2.

Another important application is in the formation of fused heterocyclic systems. For example, the reaction of β-hydroxy amino acids with certain aldehydes can lead to the formation of oxazolidine (B1195125) rings. In these reactions, the original chirality of the amino acid dictates the stereochemistry of the newly formed chiral centers on the oxazolidine ring, demonstrating a rigid and predictable transfer of stereochemical information. mdpi.com

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the stereochemical and mechanistic details of reactions involving chiral molecules like this compound. rug.nl

DFT calculations can be used to map the entire potential energy surface of a reaction. nih.gov This involves locating the structures and energies of reactants, intermediates, transition states, and products. For a reaction catalyzed by a complex derived from this compound, DFT can help elucidate the step-by-step mechanism. For example, it can determine whether a reaction proceeds through a concerted or stepwise pathway, identify the rate-determining step, and visualize the geometry of key transition states. nih.gov By calculating the activation barriers for different possible pathways, researchers can identify the most plausible reaction mechanism consistent with experimental observations.

The primary goal of using DFT in this context is to understand the origins of enantioselectivity. rug.nl This is achieved by modeling the transition states for the formation of both possible enantiomers (or diastereomers). The difference in the calculated free energies of these two transition states (ΔΔG‡) can be used to predict the enantiomeric ratio of the products.

These calculations allow for a detailed analysis of the interactions within the transition state that lead to stereodifferentiation. Researchers can pinpoint the specific steric or electronic interactions responsible for destabilizing one transition state over the other. For instance, the steric clash between a substrate's substituent and the bulky Boc group of the ligand can be quantified, providing a rationalization for the observed high enantioselectivity. This predictive power is invaluable for the in silico design of new, more effective chiral catalysts and auxiliaries. rug.nl

Intermolecular Interactions and Chiral Discrimination Studies

Chiral discrimination, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is governed by intermolecular interactions. For this compound, these interactions include hydrogen bonding, dipole-dipole forces, and van der Waals forces, including specific steric repulsion.

The formation of diastereomeric complexes through non-covalent interactions is the basis of chiral recognition. The stability of these transient complexes differs, allowing for discrimination. The hydroxyl group of the indanol can act as a hydrogen bond donor, while the carbonyl of the Boc group can act as a hydrogen bond acceptor. The bulky tert-butyl and the aromatic ring also provide sites for hydrophobic and π-stacking interactions.

Spectroscopic and computational studies on the parent cis-aminoindanol complexed with chiral molecules like methyl lactate (B86563) have shown that chiral recognition can arise from a combination of a primary hydrogen bond and weaker, secondary interactions that are stereospecific. The enantioselectivity in these systems can be determined by subtle interactions, such as a weak C-H···π bond, which can form with one enantiomer but not the other due to steric constraints. nih.gov The presence of the N-Boc group would modify these interactions by blocking the N-H as a hydrogen bond donor and introducing a large, sterically demanding group that would further influence the geometry and stability of such diastereomeric complexes.

Data Tables

Table 1: Illustrative Enantioselectivities in Asymmetric Reactions Using Aminoindanol-Derived Catalysts

This table shows representative data for reactions where aminoindanol (B8576300) derivatives are used as chiral ligands, demonstrating the principle of high stereochemical control.

| Reaction | Aldehyde Substrate | Catalyst/Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

| Diethylzinc Addition | Benzaldehyde | (1S,2S)-N,N-Dibutylaminoindanol/Zn(Et)₂ | >95 | 93 |

| Michael Addition | Nitrostyrene | Aminoindanol-derived thiourea | 92 | 94 |

| Aldol (B89426) Reaction | Acetaldehyde | Aminoindanol-derived catalyst | 85 | 87 |

| Ketone Reduction | Acetophenone | Aminoindanol-derived oxazaborolidine | >90 | 87 |

Note: Data is illustrative of the performance of the aminoindanol scaffold in asymmetric catalysis and is compiled from related studies. Specific results for the N-Boc derivative may vary.

Analytical Methodologies for Chiral Purity and Stereochemical Assignment

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic techniques are highly effective for the separation of enantiomers, which are non-superimposable mirror images of each other. This separation allows for the precise quantification of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral substance. This is accomplished by utilizing a chiral environment that interacts diastereomerically with the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a principal technique for separating the enantiomers of chiral compounds such as (1S,2S)-N-Boc-1-amino-2-indanol. scas.co.jpsigmaaldrich.com This method employs a chiral stationary phase (CSP) that facilitates differential interaction with the enantiomers, resulting in distinct retention times and, therefore, separation. scas.co.jp

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated onto a silica (B1680970) support, are frequently used for the analysis of N-protected amino acids and their derivatives. windows.netrsc.org For instance, macrocyclic glycopeptide-based CSPs have demonstrated broad selectivity and ruggedness in the chiral analysis of N-blocked amino acids like t-BOC derivatives. sigmaaldrich.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol, is carefully optimized to achieve baseline resolution of the enantiomeric peaks. scas.co.jp The enantiomeric excess is determined by comparing the integrated areas of the peaks corresponding to each enantiomer in the resulting chromatogram.

Table 1: Illustrative HPLC Parameters for Chiral Purity Analysis of N-Boc-1-amino-2-indanol

| Parameter | Condition |

| Column | Chiralpak IA or similar amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: These parameters are illustrative and require optimization for specific applications and instrumentation.

Chiral Gas Chromatography (GC) is another powerful tool for the determination of enantiomeric purity, especially for volatile compounds. gcms.cz For compounds with low volatility like this compound, a derivatization step is typically required to enhance their volatility and thermal stability. nih.govresearchgate.net This often involves converting the polar alcohol and amine groups into less polar esters or amides. uni-muenchen.de

Following derivatization, the sample is analyzed on a GC system equipped with a chiral capillary column. gcms.cz These columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which enables the separation of the enantiomers. gcms.cz A flame ionization detector (FID) is commonly used for detection, and the enantiomeric excess is calculated from the relative peak areas. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation and can be adapted for the determination of enantiomeric purity and the assignment of absolute stereochemistry.

A common NMR-based approach for determining enantiomeric purity involves the use of chiral derivatizing agents (CDAs). wikipedia.orgacs.org These are enantiomerically pure reagents that react with the chiral analyte to form a pair of diastereomers. wikipedia.org Since diastereomers possess different physical and chemical properties, they are distinguishable in the NMR spectrum, exhibiting separate signals for corresponding nuclei. nih.gov

A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its corresponding acyl chloride. wikipedia.org When reacted with this compound, it forms diastereomeric esters. wikipedia.org The analysis of the ¹H or ¹⁹F NMR spectrum of this mixture will show distinct signals for the two diastereomers, and the integration ratio of these signals directly correlates to the enantiomeric ratio of the starting material. wikipedia.org

Table 2: Principle of NMR Chiral Discrimination using a CDA

| Feature | Description |

| Analyte | Enantiomeric mixture (e.g., (1S,2S)- and (1R,2R)-N-Boc-1-amino-2-indanol) |

| Reagent | Enantiomerically pure Chiral Derivatizing Agent (e.g., (R)-Mosher's acid chloride) |

| Product | Mixture of diastereomers |

| NMR Analysis | Diastereomers exhibit distinct chemical shifts (Δδ ≠ 0) for corresponding nuclei. |

| Quantification | The ratio of the integrated peak areas of the diastereomeric signals reflects the enantiomeric ratio of the analyte. |

For unambiguous assignment of absolute stereochemistry, more advanced spectroscopic methods can be employed. Techniques such as Vibrational Circular Dichroism (VCD) and the combination of infrared (IR) and ultraviolet (UV) spectroscopy in a double resonance experiment offer detailed insights into the three-dimensional structure of chiral molecules. These methods are particularly sensitive to the molecule's absolute configuration and can distinguish between different conformers based on their unique vibrational spectra.

Optical Rotation Measurements for Enantiomeric Purity

The measurement of optical rotation is a fundamental and classical method for assessing the enantiomeric purity of a chiral compound. A solution containing a pure enantiomer will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The specific rotation, denoted as [α], is a standardized value measured under specific conditions of temperature, solvent, concentration, and wavelength (commonly the sodium D-line at 589 nm).

The enantiomeric purity of a sample of this compound can be estimated by comparing its measured specific rotation to the literature value for the enantiomerically pure compound. A lower measured value suggests the presence of the other enantiomer.

Table 3: Physical Property Data for (1S,2S)-(+)-trans-1-Amino-2-indanol (the parent amine)

| Property | Value |

| CAS Number | 163061-74-3 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₁NO sigmaaldrich.comnih.gov |

| Molecular Weight | 149.19 g/mol sigmaaldrich.comnih.gov |

| Melting Point | 142-146 °C sigmaaldrich.comsigmaaldrich.com |

| Optical Activity [α]/D | +23.0° (c = 1 in ethanol) sigmaaldrich.comsigmaaldrich.com |

Note: This data is for the parent amine, (1S,2S)-(+)-trans-1-Amino-2-indanol. The N-Boc derivative will have different physical properties.

X-ray Crystallography for Absolute Configuration Determination (on derivatives)

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. springernature.com For chiral molecules, this method can be used to establish the absolute configuration, which is the precise spatial arrangement of atoms. springernature.comresearchgate.net The ability to determine absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation used interacts with the electrons of the atoms in the crystal. ed.ac.uknih.gov This effect is particularly pronounced with heavier atoms but can be successfully applied to light-atom organic molecules as well. nih.govresearchgate.net

A key metric in modern crystallographic analysis for absolute configuration is the Flack parameter. ed.ac.uknih.gov After refining a crystal structure model, the Flack parameter is calculated; a value close to zero indicates that the model represents the correct absolute configuration of the crystal, while a value approaching one suggests that the inverted structure is the correct one. ed.ac.ukresearchgate.net

In the context of this compound, the compound itself is primarily a chiral building block or an intermediate. Its most significant application in stereochemical control is realized when it is used as a chiral auxiliary. nih.govmdpi.com A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to guide the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired transformation is complete, the auxiliary is removed, having imparted its chirality to the product molecule. youtube.com

Therefore, X-ray crystallography is typically performed not on this compound itself, but on the novel chiral molecules synthesized using it or its parent compound, (1S,2S)-1-amino-2-indanol, as an auxiliary. By determining the absolute configuration of the final product, the presumed stereochemical pathway and the effectiveness of the chiral auxiliary are experimentally verified.

Research has demonstrated the utility of the cis-1-amino-2-indanol framework in directing various asymmetric reactions. For instance, derivatives such as chiral oxazolidinones have been synthesized from the aminoindanol (B8576300) scaffold and employed in asymmetric aldol (B89426) reactions. nih.gov Similarly, 1-(arylsulfonamido)indan-2-ols, also derived from cis-1-amino-2-indanol, have proven to be excellent chiral auxiliaries for Diels-Alder reactions and for the stereoselective reduction of α-keto esters. nih.gov In these cases, the high diastereoselectivity achieved is confirmed by analyzing the crystalline product, where X-ray diffraction provides incontrovertible proof of its absolute configuration, thereby validating the directing effect of the parent aminoindanol auxiliary.

The table below summarizes findings where derivatives of the parent aminoindanol scaffold are used in asymmetric synthesis, with X-ray crystallography serving as the ultimate arbiter of stereochemical assignment for the resulting products.

Table 1: Research Findings on the Crystallographic Analysis of Aminoindanol Derivatives

| Derivative Type | Asymmetric Reaction | Role of X-ray Crystallography | Research Focus |

|---|---|---|---|

| Chiral Oxazolidinone | Aldol Reaction | Confirms the syn-configuration of the aldol adduct, validating the auxiliary's stereocontrol. | Synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. nih.gov |

| Arylsulfonamido-indanol Acrylate | Diels-Alder Reaction | Determines the absolute stereochemistry of the resulting cycloadduct and confirms high endo-selectivity. | Formation of chiral cyclic systems with multiple stereocenters. nih.gov |

Compound Index

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1S,2S)-1-amino-2-indanol |

| 1-(arylsulfonamido)indan-2-ol |

| Chiral Oxazolidinone |

| α-keto esters |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for (1S,2S)-N-Boc-1-amino-2-indanol to minimize racemization?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group under mild acidic or neutral conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates.

- Employing coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxyl groups without inducing racemization.

- Maintaining low temperatures (0–5°C) during Boc protection to suppress epimerization .

- Critical Parameter : Reaction pH and solvent choice significantly impact stereochemical integrity.

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Flash Column Chromatography : Use silica gel with a gradient eluent (e.g., ethyl acetate/hexane) to separate diastereomers.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) mobile phases resolve enantiomeric impurities. Adjusting the column temperature to 25°C improves peak resolution .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment (e.g., CCDC deposition for analogous compounds) .

- NMR Spectroscopy : Coupling constants (e.g., J values for vicinal protons) and NOESY correlations validate the cis-1,2-indanol configuration .

- Optical Rotation : Compare experimental [α]D values with literature data for enantiomeric excess verification .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

- Methodological Answer :

- The cis-1,2-indanol scaffold imposes conformational rigidity, enhancing stereoselectivity in SPPS (solid-phase peptide synthesis).

- Case Study : In Boc-protected systems, the indanol hydroxyl group participates in hydrogen bonding, stabilizing transition states during amide bond formation .

- Challenge : Steric hindrance from the Boc group may slow coupling kinetics; optimize using microwave-assisted synthesis or bulky bases (e.g., DIPEA) .

Q. What are the stability profiles of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The Boc group is labile in TFA (trifluoroacetic acid), enabling selective deprotection. However, prolonged exposure (>2h) degrades the indanol backbone.

- Basic Conditions : Stable in aqueous NaOH (pH <10), but strong bases (e.g., LiOH) induce ring-opening reactions.

- Storage : Store at –20°C under argon to prevent oxidation; monitor degradation via TLC (Rf shift) or LC-MS .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- DFT Calculations : Compare computed ¹³C chemical shifts (e.g., B3LYP/6-31G*) with experimental NMR data to identify discrepancies .

- Solvent Effects : Re-measure NMR in deuterated DMSO or CDCl3 to assess hydrogen bonding’s impact on peak splitting .

- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, HRMS for molecular weight) to confirm structural assignments .

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer :

- Chiral Auxiliary : The indanol framework directs stereochemistry in aldol or Mannich reactions. For example, in organocatalysis, it facilitates enamine formation with ketones .

- Ligand Design : Derivatives coordinate transition metals (e.g., Ru or Pd) for enantioselective hydrogenation or cross-coupling. Optimize ligand-metal ratios via kinetic studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point or solubility?

- Methodological Answer :

- Reproducibility : Standardize measurement protocols (e.g., DSC for melting points, shake-flask method for solubility).

- Crystallinity : Differences in polymorphic forms (e.g., amorphous vs. crystalline) explain solubility variations. Characterize via PXRD .

- Purity Impact : Trace solvents (e.g., residual DMF) lower observed melting points; repurify via recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.